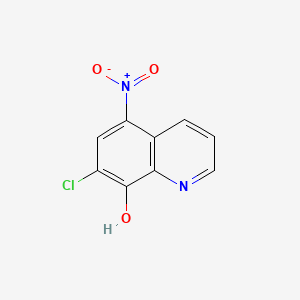

7-Chloro-5-nitroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-nitroquinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHOFPGOOLRCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363678 | |

| Record name | 7-chloro-5-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23521-16-6 | |

| Record name | 7-chloro-5-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Chloro 5 Nitroquinolin 8 Ol and Its Analogs

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline framework can be achieved through various established and modern synthetic routes. These methods provide access to a wide array of substituted quinolines, which can then be further functionalized.

A common strategy for synthesizing substituted quinolines involves the use of appropriately substituted aniline (B41778) precursors. For instance, 2-amino-4-chlorophenol (B47367) can serve as a starting material. chemicalbook.comscispace.com The synthesis of 2-amino-4-chlorophenol itself can be accomplished through a multi-step reaction sequence, for example, by the reduction of 4-chloro-2-nitrophenol. chemicalbook.com

One notable application of a substituted aminophenol is in the synthesis of 7-chloro-4(1H)-quinolones. Starting from 5-amino-2-chlorophenol, N-acylation is performed, followed by alkylation. The resulting intermediate is then hydrolyzed and subsequently cyclized to form the quinolone ring. nih.gov

Research has shown that 2-amino-4-chlorophenol can be successfully utilized in cyclization reactions to produce quinoline products with good yields. scispace.com

Table 1: Synthesis of Quinolines from Substituted ortho-Aminophenols

| Starting Material | Substituent Position | Product Yield |

| 2-amino-5-methylphenol | 5-methyl | 50% |

| 2-amino-4-methylphenol | 4-methyl | 58% |

| 2-amino-4-chlorophenol | 4-chloro | 49% |

| Data sourced from a study on a novel method of cyclizing anilines with acrolein diethyl acetal. scispace.com |

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.orgvedantu.com It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is highly exothermic and often requires the addition of ferrous sulfate (B86663) or boric acid to moderate its violence. vedantu.comuop.edu.pk

The mechanism of the Skraup synthesis proceeds in several steps:

Dehydration of glycerol by sulfuric acid to form acrolein. vedantu.comuop.edu.pk

Michael addition of the aniline to acrolein. pharmaguideline.com

Acid-catalyzed cyclization of the intermediate. vedantu.com

Oxidation of the resulting dihydroquinoline to furnish the quinoline. vedantu.comuop.edu.pk

Other named reactions for quinoline synthesis include the Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis, each providing access to different substitution patterns on the quinoline core. pharmaguideline.comiipseries.org

Targeted Introduction of Chloro and Nitro Substituents

Once the quinoline core is formed, the introduction of specific substituents at desired positions is a critical step in the synthesis of compounds like 7-Chloro-5-nitroquinolin-8-ol.

The nitration of quinoline typically occurs at the 5- and 8-positions of the benzene (B151609) ring. stackexchange.com This is because the reaction proceeds through the N-protonated quinolinium ion, which deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com The nitration of quinoline with nitric and sulfuric acids at 0°C yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com

For quinolin-8-ol derivatives, the directing effects of the hydroxyl group also play a significant role. The synthesis of 5-nitroquinolin-8-ol derivatives can be achieved by reacting the corresponding quinolin-8-ol with a nitrating agent. tandfonline.comepo.org

The regioselective halogenation of quinolines can be challenging. However, methods have been developed for the specific chlorination at the C-7 position. For instance, the halogenation of 8-hydroxyquinolines can be directed to the C-5 and C-7 positions. researchgate.net Metal-free protocols have been established for the C-5 halogenation of 8-substituted quinolines, and in some cases, dihalogenation at C-5 and C-7 can be achieved. researchgate.netrsc.org

The synthesis of 7-chloroquinolin-8-ol (B131973) is a known procedure, providing a key intermediate for further functionalization. nih.gov

The synthesis of polysubstituted quinolines like this compound often relies on a carefully planned sequence of reactions to ensure the correct placement of each functional group. This can involve starting with a pre-substituted precursor, such as a chlorinated aniline, followed by quinoline ring formation and subsequent nitration.

Alternatively, a quinoline core can be synthesized first, followed by sequential halogenation and nitration reactions. The order of these steps is crucial as the existing substituents on the ring will influence the regioselectivity of the subsequent reactions. For example, the presence of a hydroxyl group at C-8 and a chlorine atom at C-7 will direct the incoming nitro group to the C-5 position.

One-pot methods for the synthesis of substituted quinolines are also being developed, which can improve efficiency and reduce waste. nih.govrsc.org These methods often involve sequential addition of reagents to a single reaction vessel to build the complex molecule in a stepwise manner. nih.govrsc.org

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of this compound, aiming to enhance reaction rates, yields, and environmental compatibility.

Palladium-catalyzed reactions are powerful tools for the construction and functionalization of heterocyclic compounds, including quinolines. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, palladium-catalyzed reactions are employed in the synthesis of quinolinequinones from substituted quinolines. nih.gov One notable application involves the hydrogenation of a nitro group and dehalogenation of a chloro-substituted quinoline using a Pd/C catalyst, demonstrating the utility of palladium catalysis in modifying quinoline scaffolds. nih.gov Specifically, the hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline under Pd/C catalysis efficiently reduces the nitro group and removes the chloro substituent to yield 7-amino-8-hydroxyquinoline. nih.gov This indicates that palladium catalysts are effective for transformations on the quinoline core that are relevant to the synthesis of analogs of the target compound.

Furthermore, palladium(0)-catalyzed Suzuki couplings have been successfully used to introduce aryl substituents at various positions on the quinoline ring, starting from halo-substituted quinolines. nih.gov These methods offer a versatile route to a wide array of quinoline derivatives.

Organocatalysis has emerged as a green and metal-free alternative for the synthesis of functionalized quinolines. rsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids, have been employed in the asymmetric synthesis of complex quinoline derivatives. While a direct organocatalytic route to this compound is not explicitly described, the Betti reaction, an organocatalytic multicomponent reaction, has been utilized to synthesize 7-substituted-8-hydroxyquinoline derivatives. rsc.org This reaction typically involves an 8-hydroxyquinoline (B1678124), an aldehyde, and an amine, and can be catalyzed by simple organocatalysts. The conditions for such reactions are generally mild, often proceeding at room temperature in a suitable solvent like ethanol. rsc.org

Table 1: Examples of Catalytic Approaches in Quinoline Synthesis

| Catalyst/Reagent | Starting Material | Product | Reaction Type | Reference |

| Pd/C, H₂ | 5-Chloro-7-nitro-8-hydroxyquinoline | 7-Amino-8-hydroxyquinoline | Hydrogenation/Dechlorination | nih.gov |

| Pyrrolidine, Triethylamine (B128534) | 5-Chloro-8-hydroxyquinoline (B194070), 3-methyl-2-thiophenecarboxaldehyde | 7-((3-Methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)-5-chloroquinolin-8-ol | Betti Reaction | rsc.org |

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be significantly enhanced under microwave irradiation. A catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion to various 8-hydroxyquinoline derivatives, showing a marked improvement in yield (72%) compared to conventional heating (34%). rsc.org

Microwave heating has also been employed in the condensation reactions for the synthesis of 8-hydroxyquinoline-2-carboxanilides and in the preparation of quinolinone derivatives from anilines and esters, often leading to shorter reaction times and cleaner reaction profiles. sorbonne-universite.frmdpi.com For example, the synthesis of 7-nitro- and 5-nitroquinolinones was achieved in good combined yields (62%) via aza-Michael addition followed by microwave-assisted cyclization. sorbonne-universite.fr These examples underscore the potential of microwave-assisted methods for the efficient synthesis of substituted quinolines like this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 8-Hydroxyquinolines

| Reaction | Conventional Method (Yield, Time) | Microwave-Assisted Method (Yield, Time) | Reference |

| Friedländer Synthesis of 8-hydroxyquinolines | 34%, N/A | 72%, 30-40 min | rsc.org |

| Synthesis of Quinolinone derivative | Low yield, long reaction time | 78%, 10 min | sorbonne-universite.fr |

Flow chemistry, or continuous flow synthesis, offers advantages in terms of safety, scalability, and process control for the production of chemical compounds. While the direct application of flow chemistry to the synthesis of this compound is not well-documented, its use in the synthesis of other quinoline derivatives demonstrates its feasibility. For instance, a continuous flow process has been developed for the efficient preparation of pyrrolo[1,2-a]quinolines on a multigram scale. scienceopen.com This approach successfully translated a small-scale batch process to a continuous flow system, mitigating safety concerns associated with the reaction's exothermic nature. scienceopen.com

Another example is the use of flow chemistry for the photochemical synthesis of 3-substituted quinolines, which allows for safe and rapid production within minutes. nih.gov These instances suggest that flow chemistry could be a viable and advantageous technique for the synthesis of this compound, particularly for large-scale production, by enabling precise control over reaction parameters such as temperature, pressure, and reaction time.

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. The synthesis of this compound can be approached with these principles in mind. One of the primary starting materials for its synthesis is 5-chloro-8-hydroxyquinoline. nih.gov The nitration of this precursor using a mixture of nitric acid and sulfuric acid is a key step. nih.gov While effective, this method involves strong, corrosive acids.

Greener alternatives for the synthesis of the quinoline core often focus on the use of environmentally benign solvents, catalysts, and energy sources. For example, metal-free protocols using reagents like N-chlorosuccinimide (NCS) for chlorination offer a more environmentally friendly approach compared to traditional methods. smolecule.com Furthermore, the use of microwave-assisted synthesis, as discussed previously, aligns with green chemistry principles by reducing energy consumption and reaction times. smolecule.com The development of catalytic and solvent-free methods are key areas of research to make the synthesis of compounds like this compound more sustainable.

Derivatization Strategies Post-Synthesis of this compound

Following the synthesis of the this compound core structure, further derivatization can be performed to explore structure-activity relationships and develop new analogs. The hydroxyl group at the 8-position is a prime site for such modifications.

The hydroxyl group of 8-hydroxyquinolines, including this compound, can be readily functionalized through esterification and etherification reactions. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

Esterification: The synthesis of ester derivatives of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a closely related analog, has been reported. nih.gov Due to the electron-withdrawing nature of the nitro group, the hydroxyl group is less nucleophilic. However, stable pivalate, phosphate, and sulfamate (B1201201) esters have been successfully prepared. nih.gov The esterification can be achieved by reacting the parent 8-hydroxyquinoline with the corresponding acid chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane. nih.gov

Etherification: Ether derivatives of nitroxoline have also been synthesized. nih.gov The 8-alkoxy derivatives can be prepared by reacting the 8-hydroxyquinoline with alkyl halides (e.g., ethyl bromoacetate, iodoacetamide) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov These reactions are often carried out at elevated temperatures to ensure completion. The synthesis of various 8-alkoxy-5-nitroquinolines has been achieved with good yields. uniroma1.it

Table 3: Examples of Hydroxyl Group Derivatization of 5-Nitro-8-hydroxyquinoline Analogs

| Reaction Type | Reagents and Conditions | Product | Reference |

| Esterification (Sulfamate) | Sulfamoyl chloride, DIEA, DMAP, CH₂Cl₂ | 5-Nitroquinolin-8-yl sulfamate | nih.gov |

| Etherification | Ethyl bromoacetate, K₂CO₃, DMSO, 60 °C | Ethyl 2-((5-nitroquinolin-8-yl)oxy)acetate | nih.gov |

| Etherification | Iodoacetamide, Cs₂CO₃, DMSO, 60 °C | 2-((5-nitroquinolin-8-yl)oxy)acetamide | nih.gov |

| Etherification | n-Butyl bromide, K₂CO₃, DMF | 8-Butoxy-5-nitroquinoline | uniroma1.it |

Transformations of the Nitro Group (e.g., Reduction to Amine)

The reduction of the nitro group on the quinoline ring is a fundamental transformation, yielding the corresponding aminoquinoline. This conversion is a critical step in the synthesis of various derivatives, as the resulting amino group can be further modified. A common and effective method for this reduction is the use of stannous chloride (tin(II) chloride) in an acidic medium. nih.gov This method is well-tolerated by other functional groups on the quinoline ring, including halogens and hydroxyl groups. nih.gov

While direct reduction of this compound is a standard procedure, detailed research findings on analogous compounds illustrate the efficiency of this transformation. For instance, in the synthesis of styrylquinoline derivatives, which are investigated for their potential as HIV-1 integrase inhibitors, a similar reduction is a key step. mdpi.comresearchgate.net An analog, (E)-2-(4-Methoxystyryl)-5-chloro-7-nitroquinolin-8-ol, is readily reduced to its amino counterpart, (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol, with a reported yield of 60%. mdpi.com

The general procedure involves dissolving the nitro-compound in a suitable solvent and treating it with a reducing agent like stannous chloride dihydrate in the presence of an acid, such as hydrochloric acid, often with heating. brieflands.com The reaction converts the nitro group (-NO₂) into an amino group (-NH₂), significantly altering the electronic properties and reactivity of the molecule. brieflands.com

| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |

| (E)-2-(4-Methoxystyryl)-5-chloro-7-nitroquinolin-8-ol | (E)-2-(4-Methoxystyryl)-7-amino-5-chloroquinolin-8-ol | Not specified in abstract | 60% | mdpi.com |

| 7-methyl-8-nitro-quinoline | 8-Amino-7-quinolinecarbaldehyde (after subsequent steps) | Fe/HCl, EtOH, HOAc, H₂O, reflux | Not specified | brieflands.com |

| Various Nitroquinolines | Corresponding Aminoquinolines | Stannous Chloride | Up to 86% | nih.gov |

Nucleophilic Aromatic Substitution Reactions on the Quinoline Core

The quinoline core of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. libretexts.org This group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. libretexts.orgsci-hub.se In the case of this compound, the nitro group is at the C5 position. This activates the C6 (ortho) and C7 (para) positions for nucleophilic attack.

One important type of SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. mdpi.comnih.gov This reaction allows for the introduction of a nucleophile onto the ring by displacing a hydrogen atom. Studies on various nitroquinolines have shown that they readily undergo VNS reactions. mdpi.comresearchgate.net For 5-nitroquinoline derivatives, the substitution predominantly occurs at the C6 position (ortho to the nitro group). researchgate.net

For example, 5-nitro-8-hydroxyquinoline (a close analog lacking the 7-chloro substituent) is known to react with formaldehyde (B43269) and amines in a Mannich-type reaction to yield 7-substituted aminomethyl derivatives. researchgate.net This indicates the high reactivity of the position para to the nitro group. The presence of the chlorine atom at C7 in this compound, however, blocks this position from direct VNS of hydrogen. Instead, the chlorine atom itself becomes a potential leaving group for a traditional SNAr reaction, although this requires harsh conditions or a very strong nucleophile.

The primary site for VNS on this compound would therefore be the C6 position. The general mechanism for SNAr involves the initial attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of a leaving group, which in VNS reactions is a hydrogen atom. libretexts.orgmdpi.com

| Substrate | Reaction Type | Position of Attack | Nucleophile | Product | Reference |

| Nitroquinolines | Vicarious Nucleophilic Substitution (VNS) | ortho or para to nitro group | Carbanions, Amines | Aminated/Substituted Nitroquinolines | mdpi.com, researchgate.net |

| 5-Nitro-8-hydroxyquinoline | Mannich Reaction (type of SNAr) | C7 | Formaldehyde, Amines | 7-substituted aminomethyl derivatives | researchgate.net |

| 8-Nitroquinoline | Vicarious Nucleophilic Substitution (VNS) | C7 (para) | 4-amino-1,2,4-triazole (B31798) | 7-Amino-8-nitroquinoline derivative | researchgate.net |

| 4-Bromonitrobenzene | Nucleophilic Aromatic Substitution | C1 (para to nitro) | Methoxide ion | 4-Nitromethoxybenzene | libretexts.org |

Reaction Mechanisms and Chemical Transformations of 7 Chloro 5 Nitroquinolin 8 Ol

Electron-Deficient Aromatic Reactivity Investigations

The quinoline (B57606) ring system in 7-Chloro-5-nitroquinolin-8-ol is rendered electron-deficient by the electron-withdrawing effects of the chloro and nitro substituents. This electronic characteristic is a primary determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic rings. masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.comresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group in this compound, is crucial for activating the ring towards this type of reaction. masterorganicchemistry.comyoutube.com

A notable variant of nucleophilic substitution is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org The VNS reaction typically involves a nucleophile that possesses a leaving group at the nucleophilic center. organic-chemistry.org For nitro-substituted aromatic compounds, the reaction generally proceeds at positions ortho or para to the nitro group. organic-chemistry.orgkuleuven.be

In the context of nitroquinolines, VNS reactions have been shown to be highly regioselective. researchgate.netmdpi.com For instance, the reaction of various nitroquinolines with nucleophiles like 4-amino-1,2,4-triazole (B31798) or those derived from chloromethyl phenyl sulfone often results in substitution ortho to the nitro group. kuleuven.beresearchgate.net This is attributed to the electronic activation provided by the nitro group and the inherent bond characteristics of the quinoline ring system. kuleuven.be The reaction of 8-nitroquinolines, however, can lead to substitution at the para position (C7). researchgate.netmdpi.comnih.gov The specific regiochemistry can be influenced by factors such as the nature of the nucleophile and the reaction conditions. mdpi.comnih.gov

| Nitroquinoline Isomer | Position of Nitro Group | Major Substitution Position(s) | Reference |

|---|---|---|---|

| 3-Nitroquinoline | 3 | ortho | researchgate.net |

| 5-Nitroquinoline (B147367) | 5 | ortho | kuleuven.beresearchgate.net |

| 6-Nitroquinoline | 6 | ortho | kuleuven.beresearchgate.net |

| 7-Nitroquinoline | 7 | ortho | researchgate.net |

| 8-Nitroquinoline | 8 | para (C7) | researchgate.netmdpi.comnih.gov |

In addition to the substitution of hydrogen, the nitro and chloro groups on the this compound ring can also be displaced by strong nucleophiles. The feasibility of displacing a particular group depends on its nature as a leaving group and the reaction conditions. Generally, in nucleophilic aromatic substitution reactions, groups that can stabilize a negative charge are better leaving groups.

While VNS reactions often proceed faster than the substitution of a halogen in a similarly activated position, direct displacement of the chloro or nitro group can occur. kuleuven.be The presence of multiple electron-withdrawing groups can activate the ring for such substitutions. For example, in related nitro-halo aromatic compounds, amination reactions involving the displacement of a halogen are well-documented. semanticscholar.org The choice of nucleophile and reaction conditions can influence whether substitution of hydrogen or a leaving group occurs. mdpi.comnih.gov

Electrophilic Substitution Limitations and Modulations

Electrophilic aromatic substitution (SEAr) on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. ecorfan.org However, the carbocyclic ring of quinoline is more susceptible to electrophilic attack than the heterocyclic ring. ecorfan.org In this compound, the presence of the strongly deactivating nitro group and the deactivating chloro group further diminishes the ring's reactivity towards electrophiles.

While direct electrophilic substitution on this compound is expected to be difficult, the existing substituents can direct any potential reaction. The hydroxyl group at C-8 is an activating, ortho-, para-directing group. However, its influence is likely overshadowed by the deactivating effects of the nitro and chloro groups.

Redox Chemistry of this compound

The presence of the nitro group imparts significant redox activity to this compound. This functional group can undergo reduction to various other nitrogen-containing functionalities, most notably the amino group.

The reduction of the nitro group in nitroquinolines to an amino group is a common and synthetically useful transformation. mdpi.comnih.gov This reaction provides access to amino-substituted quinolines, which are valuable intermediates in the synthesis of a wide range of biologically active compounds. mdpi.com

Several methods can be employed to achieve this reduction. A common approach involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in a solvent mixture such as methanol (B129727) and water. mdpi.com This method has been successfully used for the synthesis of (E)-7-amino-5-chloro-2-styryl substituted quinolin-8-ol derivatives from their corresponding nitro precursors. mdpi.com Another effective reagent for this transformation is stannous chloride (SnCl₂). nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable method for the reduction of nitroquinolines.

| Reagent | Reaction Conditions | Reference |

|---|---|---|

| Sodium dithionite (Na₂S₂O₄) | Methanol/water, room temperature | mdpi.com |

| Stannous chloride (SnCl₂) | Mild conditions | nih.gov |

| Palladium on carbon (Pd/C) | H₂ atmosphere, methanol | |

| Sodium sulfide (B99878) (Na₂S) | Water/DMSO | osi.lv |

The resulting 7-amino-5-chloroquinolin-8-ol (B1267875) is a key intermediate for further chemical modifications, such as sulfonylation reactions to produce N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives. mdpi.com

Oxidative Pathways of the Quinoline Ring and Hydroxyl Group

The oxidative pathways of this compound are influenced by its constituent functional groups. The quinoline ring system, being electron-rich, is susceptible to oxidation, which can lead to the formation of N-oxides. evitachem.com The hydroxyl group at the 8-position and the nitro group at the 5-position significantly influence the reactivity of the quinoline ring towards oxidation. The nitro group, being a strong electron-withdrawing group, deactivates the ring, making it less susceptible to electrophilic attack, while the hydroxyl group, an electron-donating group, activates the ring.

Oxidation of the hydroxyl group can occur, potentially leading to the formation of a quinone-like structure. The presence of the nitro group can also act as a source of nitrogen radicals, which can alter intracellular signaling and contribute to the compound's biological activities. researchgate.net The sensitivity of similar compounds to autoxidation, a process involving radical-mediated oxidation, has been studied, and it is a common degradation pathway for many pharmaceutical compounds. researchgate.net

Chelation and Coordination Chemistry of this compound

This compound, as a derivative of 8-hydroxyquinoline (B1678124) (8HQ), possesses the ability to form stable complexes with various metal ions. dovepress.comtandfonline.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, chelating with metal ions. iucr.orgresearchgate.net The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to bind di- and trivalent transition metal ions such as copper(II), zinc(II), and iron(III). rsc.org

The affinity and selectivity for different metal ions are influenced by the substituents on the quinoline ring. For instance, in a related 8-hydroxyquinoline derivative, the binding affinity at a physiological pH of 7.4 was found to be in the order of Cu(II) > Zn(II) > Fe(II) > Fe(III). nih.gov The nitro group at the 5-position of this compound is electron-withdrawing, which can enhance the acidity of the hydroxyl group, thereby increasing its chelating ability. researchgate.netmdpi.com

Table 1: Metal Ion Binding Affinity Order for a Related 8-Hydroxyquinoline Derivative at pH 7.4

| Metal Ion | Relative Binding Affinity |

| Cu(II) | Strongest |

| Zn(II) | Strong |

| Fe(II) | Moderate |

| Fe(III) | Weakest |

This table is based on data for a related 8-hydroxyquinoline derivative and illustrates the general trend of metal ion binding affinity. nih.gov

Metal complexes of 8-hydroxyquinoline derivatives, including those with platinum(II), have been synthesized and characterized. For example, platinum(II) complexes with the general formula [PtCl(hq)(L)], where hq is a substituted 8-hydroxyquinoline and L is another ligand like dimethyl sulfoxide (B87167) (dmso) or 1,3,5-triaza-7-phosphaadamantane (B1222458) (pta), have been reported. rsc.orgrsc.org

The synthesis of a platinum(II) complex involving a similar ligand, 5-nitroquinolin-8-ol, was achieved by reacting a platinum-ethylene precursor with the respective ligand. iucr.orgresearchgate.net The resulting complex, chlorido(5-nitroquinolin-8-olato-κ²N,O)(tricyclohexylphosphine-κP)platinum(II), was characterized by various spectroscopic methods and single-crystal X-ray diffraction. iucr.orgresearchgate.net These studies confirmed the bidentate coordination of the deprotonated 8-hydroxyquinoline ligand to the platinum center through the nitrogen and oxygen atoms, resulting in a square-planar geometry around the metal atom. iucr.orgresearchgate.net

Table 2: Selected Bond Distances in a Platinum(II) Complex with a 5-Nitroquinolin-8-ol Ligand

| Bond | Bond Length (Å) |

| Pt—N | 2.087(8) |

| Pt—O | 2.019(6) |

| Pt—Cl | 2.288(2) |

| Pt—P | 2.249(2) |

Data from the characterization of chlorido(5-nitroquinolin-8-olato-κ²N,O)(tricyclohexylphosphine-κP)platinum(II). iucr.org

The chelation of metal ions by this compound can significantly modulate its chemical reactivity and biological interactions. dovepress.comtandfonline.com The formation of metal complexes can be crucial for the compound's biological activity, as the complex itself can act as a substrate or inhibitor for biological targets. nih.gov For instance, the anticancer activity of some 8-hydroxyquinoline derivatives is linked to their ability to inhibit proteasomes, an action that is often dependent on their ionophoric properties and interaction with metal ions like copper. dovepress.com

The lipophilicity of the metal-8HQ complex is an important factor for its antimicrobial activity, as it can facilitate the transport of the compound across bacterial cell membranes. tandfonline.com Once inside the cell, the complex can interfere with essential cellular processes by binding to microbial enzymes. tandfonline.com The nitro group in the 5-position has been shown to enhance the anticancer potency of 8-hydroxyquinoline derivatives compared to their halogenated counterparts. researchgate.net

Stereochemical Investigations and Tautomerism

This compound can exist in different tautomeric forms, primarily involving the 8-hydroxy group. The most common is the keto-enol tautomerism, where a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring, resulting in a zwitterionic or keto form. researchgate.netresearchgate.net

Theoretical studies on 8-hydroxyquinoline and its derivatives have shown that the enol form, with the hydroxyl group, is generally the most stable tautomer. researchgate.netresearchgate.net The stability of the enol form is attributed to the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen atom. researchgate.net The presence of substituents on the quinoline ring can influence the tautomeric equilibrium. The aromaticity of the rings is also affected by tautomerism, with the enol tautomers generally exhibiting higher aromaticity than the keto forms. researchgate.net

Conformational Analysis and Rotational Barriers

The quinoline ring itself is an aromatic bicyclic system and is inherently planar. Substituents on the ring can influence this planarity, but significant deviation is not expected under normal conditions. Computational studies using Density Functional Theory (DFT) on related molecules like 5-chloro-8-hydroxyquinoline (B194070) and 8-hydroxyquinoline confirm that the quinoline framework maintains a stable planar configuration. smolecule.comresearchgate.netresearchgate.net

Rotation of the 8-hydroxyl group: The rotation of the hydroxyl group around the C8-O bond is a key conformational feature. In 8-hydroxyquinoline, an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the quinoline nitrogen atom. researchgate.net This interaction would favor a conformation where the hydroxyl group is oriented towards the nitrogen, thereby creating a more stable, planar, five-membered ring-like structure. This would also introduce a significant energy barrier to rotation. For this compound, a similar intramolecular hydrogen bond is expected, which would be the dominant factor in determining the orientation of the -OH group.

Rotation of the 5-nitro group: The nitro group's rotation around the C5-N bond is another important conformational parameter. The degree of planarity between the nitro group and the quinoline ring is influenced by steric and electronic factors. Generally, conjugation with the aromatic system favors a planar arrangement, but steric hindrance from adjacent substituents can force the nitro group out of the plane. In the case of this compound, the nitro group is situated between a chloro and a hydrogen substituent, which may cause some steric strain.

Theoretical studies on simpler aromatic nitro compounds, such as nitrophenols, have calculated the rotational barriers for the nitro group. For instance, the V₂ barrier (the barrier for a twofold rotation) for the nitro group in 4-nitrophenol (B140041) has been calculated to be approximately 7.93 kcal/mol. nih.gov This value provides a reasonable estimate for the energy required to rotate the nitro group out of the plane of the aromatic ring in a substituted quinoline system. The actual barrier for this compound would be influenced by the specific electronic environment created by the chloro and hydroxyl substituents.

Based on the analysis of related compounds, the most stable conformation of this compound is expected to be largely planar, with the hydroxyl group oriented to form an intramolecular hydrogen bond with the quinoline nitrogen. The nitro group is also likely to be coplanar with the ring to maximize conjugation, though minor out-of-plane tilting is possible to alleviate any steric strain.

The following table provides estimated rotational energy barriers based on data from analogous compounds.

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |

| C8-O | Rotation of the hydroxyl group | High (not explicitly calculated) | Formation of a strong intramolecular hydrogen bond with the quinoline nitrogen, as seen in 8-hydroxyquinoline derivatives. researchgate.net |

| C5-N | Rotation of the nitro group | ~6-9 | DFT calculations on substituted nitrophenols and nitroanilines. nih.gov |

It is important to note that these are estimations, and definitive values would require specific experimental measurements or high-level computational analysis of this compound.

Theoretical and Computational Chemistry Studies of 7 Chloro 5 Nitroquinolin 8 Ol

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical)

No specific studies detailing quantum chemical calculations for 7-Chloro-5-nitroquinolin-8-ol were found. Such calculations for related molecules are often performed to optimize the molecular structure and determine vibrational frequencies. dntb.gov.uanih.gov

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound is not available. This analysis is crucial for understanding the molecule's electronic properties, chemical stability, and charge transport characteristics. dntb.gov.uaresearchgate.net For the related compound 8-hydroxy-5-nitroquinoline, HOMO-LUMO analysis has been used to investigate its electronic properties. nih.gov

A Molecular Electrostatic Potential (MEP) map for this compound could not be located. MEP analysis is used to identify the electrophilic and nucleophilic sites of a molecule, which is indicated by positive (blue) and negative (red) potential regions, respectively. dntb.gov.uaresearchgate.net This mapping helps in understanding hydrogen bonding interactions and predicting reaction sites. researchgate.net

There are no available studies that calculate Fukui functions for this compound to predict its chemical reactivity.

Molecular Dynamics (MD) Simulations and Conformational Landscape

No molecular dynamics simulation studies for this compound were identified in the available literature. MD simulations are performed to understand the conformational landscape and dynamics of a molecule over time.

While the influence of solvents on related quinoline (B57606) derivatives has been investigated using models like the integral equation formalism polarizable continuum (IEFPCM), specific data on how solvents affect the molecular structure and reactivity of this compound is not available. eurjchem.comdntb.gov.ua

Intermolecular Interactions and Aggregation Behavior

The arrangement of this compound molecules with respect to one another is governed by a variety of intermolecular interactions. The presence of a hydroxyl group allows for hydrogen bonding, a strong directional interaction that significantly influences the solid-state packing and solution-state behavior. Additionally, the aromatic quinoline core gives rise to π-π stacking interactions. The electron-withdrawing nitro group and the chloro substituent polarize the molecule, leading to dipole-dipole interactions.

Computational methods are instrumental in dissecting these complex forces. Topological studies, including noncovalent interaction (NCI), reduced density gradient (RDG), electron localization function (ELF), and localized orbital locator (LOL) analyses, are used to investigate and visualize these weak interactions in similar quinoline compounds. dntb.gov.ua By mapping the electron density, these methods can identify regions of attraction and repulsion between molecules, providing a detailed picture of how this compound may self-assemble or interact with other molecules in its environment.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key methodology for elucidating the intricate details of chemical reaction mechanisms involving quinoline derivatives. By simulating reactions at a quantum-mechanical level, researchers can explore potential pathways, identify reactive intermediates, and understand the electronic changes that occur as reactants are converted into products. For instance, the reactivity of the related 5-nitro-8-hydroxyquinoline has been analyzed by examining the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which indicate the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

A central goal in modeling reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Locating this transient structure allows chemists to understand the energetic barrier that must be overcome for a reaction to proceed. Computational chemists map the potential energy surface of a reaction to determine the lowest energy pathway from reactants to products. This involves calculating the energy of the molecular system as key bond lengths and angles change. For reactions involving the this compound scaffold, this could include electrophilic substitution on the aromatic ring or reactions involving the hydroxyl group. The characterization of the transition state provides a definitive route for the reaction, distinguishing it from other plausible but higher-energy pathways.

Once the transition state has been identified and its energy calculated, the activation energy (Ea) for the reaction can be determined. This value is the energy difference between the reactants and the transition state. The activation energy is a critical parameter, as it is directly related to the reaction rate through the Arrhenius equation. Computational studies on related heterocyclic systems have demonstrated good agreement between calculated activation energies and those derived from experimental kinetic data. acs.org By calculating these barriers, theoretical studies can predict how changes in the molecular structure, such as the addition or modification of substituents on the this compound framework, would affect the reaction kinetics.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. dergipark.org.tr These models are particularly valuable in medicinal chemistry and materials science for predicting the properties of novel compounds. Studies on 8-hydroxyquinoline (B1678124) and its chloro derivatives have utilized QSAR to understand and design compounds with enhanced antimicrobial activity. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For quinoline derivatives, a wide range of descriptors are employed to capture the features responsible for their activity and properties. dergipark.org.tr These are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, electronegativity, and molecular hardness/softness. dergipark.org.tr

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Geometrical Descriptors: These 3D descriptors relate to the molecular shape and size, such as molecular volume and surface area.

Quantum Chemical Descriptors: Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), provide insight into the stability and reactivity of the aromatic rings within the quinoline system. rsc.org

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Category | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Quantifies electron-donating/accepting ability and chemical reactivity. dergipark.org.tr |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. dergipark.org.tr |

| Electronic | Electronegativity (χ) | Describes the tendency of the molecule to attract electrons. dergipark.org.tr |

| Geometrical | Molecular Surface Area | Relates to the molecule's size and potential for interaction. |

| Quantum Chemical | HOMA Index | Measures the degree of aromaticity of the pyridine (B92270) and phenolic rings. rsc.org |

Once a set of molecular descriptors has been calculated for a series of known compounds, statistical methods like multiple linear regression are used to build a mathematical model that links these descriptors to a specific property (e.g., anti-inflammatory activity). dergipark.org.tr This model can then be used to predict the properties of new, untested compounds based solely on their calculated descriptors. For example, QSAR studies on 5,8-quinolinequinone derivatives have successfully created models to predict their anti-proliferative activities against various cell lines. dergipark.org.tr Such predictive models are a powerful tool in rational drug design, allowing for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates, such as novel derivatives of this compound, for synthesis and experimental testing.

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 7 Chloro 5 Nitroquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 7-Chloro-5-nitroquinolin-8-ol molecule.

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the molecular skeleton. The chemical shift (δ), measured in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment, which is influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic systems.

For this compound, the aromatic protons and carbons exhibit distinct chemical shifts due to the combined electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups and the electron-donating effect of the hydroxyl (-OH) group. Theoretical calculations and experimental data from analogous quinoline (B57606) derivatives allow for the prediction of these chemical shifts. tsijournals.comresearchgate.net The expected assignments are detailed below. The presence of electronegative substituents generally shifts the resonance of nearby nuclei to a higher frequency (downfield). tsijournals.com

Predicted ¹H NMR Chemical Shifts for this compound The following table is an interactive presentation of predicted chemical shifts based on known substituent effects on the quinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.9 | Doublet of doublets | J ≈ 4.5, 1.5 | Adjacent to ring nitrogen; coupled to H-3 and H-4. |

| H-3 | ~7.7 | Doublet of doublets | J ≈ 8.5, 4.5 | Coupled to H-2 and H-4. |

| H-4 | ~9.0 | Doublet of doublets | J ≈ 8.5, 1.5 | Coupled to H-3 and H-2. |

| H-6 | ~8.8 | Singlet | N/A | Isolated proton between two substituents (-NO₂ and -Cl). |

| 8-OH | Variable | Broad Singlet | N/A | Labile proton; chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Chemical Shifts for this compound This interactive table outlines the predicted chemical shifts for the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~151 | Carbon adjacent to heterocyclic nitrogen. |

| C-3 | ~124 | Aromatic CH carbon. |

| C-4 | ~135 | Aromatic CH carbon. |

| C-4a | ~140 | Quaternary carbon at ring junction. |

| C-5 | ~138 | Carbon bearing the nitro group. |

| C-6 | ~120 | Aromatic CH carbon. |

| C-7 | ~128 | Carbon bearing the chloro group. |

| C-8 | ~148 | Carbon bearing the hydroxyl group. |

| C-8a | ~142 | Quaternary carbon at ring junction. |

While 1D NMR identifies the chemical environments of nuclei, 2D NMR experiments reveal their relationships, confirming the molecular structure unambiguously.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between H-2 and H-3, H-3 and H-4, and a weaker long-range correlation between H-2 and H-4. This confirms the connectivity within the pyridine (B92270) ring. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, H-4 to C-4, and H-6 to C-6, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for assembling the complete carbon skeleton by identifying longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). sdsu.edu Key expected HMBC correlations for this compound would include:

H-2 correlating to C-4 and C-8a.

H-4 correlating to C-2, C-5, and C-4a.

H-6 correlating to C-5, C-7, C-8, and C-4a. These correlations are instrumental in assigning the quaternary carbons (C-4a, C-5, C-7, C-8, C-8a) that are not observed in an HSQC spectrum. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, irrespective of their bonding connectivity. For a planar aromatic system like this, NOESY can help confirm assignments. For instance, a NOESY spectrum should show a correlation between H-6 and the hydroxyl proton (8-OH), confirming their spatial proximity.

Solid-state NMR (SS-NMR) provides detailed structural information on materials in their solid, crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are influenced by the fixed orientation of molecules in the crystal lattice. mdpi.comfrontiersin.org This makes SS-NMR exceptionally sensitive to polymorphism—the ability of a compound to exist in multiple crystalline forms. frontiersin.org

Different polymorphs of this compound would have distinct intermolecular interactions (e.g., hydrogen bonding, π-π stacking), leading to different local electronic environments. These differences would manifest as variations in the ¹³C and ¹⁵N chemical shifts in their respective SS-NMR spectra. nih.gov Therefore, SS-NMR can be used to identify, characterize, and quantify different polymorphic forms, which is critical in pharmaceutical development as different polymorphs can have different physical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. nationalmaglab.org

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of a compound's exact mass, from which a unique elemental formula can be derived. For this compound, the molecular formula is C₉H₅ClN₂O₃. HRMS is essential to confirm this composition, distinguishing it from other potential formulas that might have the same nominal mass.

Calculated Exact Mass for this compound This interactive table details the monoisotopic masses for the primary isotopic composition of the molecule.

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₉H₆³⁵ClN₂O₃⁺ | 225.0094 |

| [M+H]⁺ | C₉H₆³⁷ClN₂O₃⁺ | 227.0065 |

| [M-H]⁻ | C₉H₄³⁵ClN₂O₃⁻ | 222.9938 |

| [M-H]⁻ | C₉H₄³⁷ClN₂O₃⁻ | 224.9908 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly observable in the mass spectrum, providing further confirmation of the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification.

The fragmentation of quinolones, nitroaromatics, and halogenated compounds follows established chemical principles. researchgate.netnih.gov For protonated this compound, the fragmentation pathway is expected to involve characteristic losses of small neutral molecules and radicals.

Predicted MS/MS Fragmentation Pathway for this compound ([M+H]⁺) This interactive table outlines the major expected fragmentation steps and resulting ions.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

| 225.0 | H₂O | 207.0 | Loss of the hydroxyl group and a proton. |

| 225.0 | NO₂• | 179.0 | Radical loss of the nitro group. |

| 225.0 | NO₂• + CO | 151.0 | Subsequent loss of carbon monoxide from the quinone-like structure. |

| 179.0 | Cl• | 144.0 | Loss of the chlorine radical. |

| 179.0 | CO | 151.0 | Loss of carbon monoxide. |

The fragmentation of compounds containing a nitro group can be complex, sometimes involving rearrangements and the violation of the even-electron rule. researchgate.net The study of these pathways provides definitive evidence for the placement of the chloro, nitro, and hydroxyl functional groups on the quinoline core. nih.gov

X-ray Crystallography for Single Crystal Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. springernature.com This method provides unambiguous information about the molecule's connectivity, stereochemistry, and the nature of its interactions with neighboring molecules in the crystal lattice.

For chiral molecules, X-ray crystallography is the most reliable method for determining the absolute configuration of stereogenic centers. nih.gov Although this compound is not chiral, this technique would definitively establish its planar conformation, detailing the bond lengths and angles of the fused ring system and its substituents. The analysis would reveal any deviations from planarity and provide insight into the spatial orientation of the nitro, chloro, and hydroxyl groups relative to the quinoline core.

X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. These interactions would create a supramolecular network, influencing the compound's physical properties.

For instance, in the crystal structure of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, X-ray diffraction analysis revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the quinoline derivative and water molecules. mdpi.com Such analyses are critical for understanding the solid-state behavior of these compounds. The disruption of the crystal lattice is a key factor in the dissolution of a crystalline drug. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions.

Each functional group in this compound has characteristic vibrational frequencies that can be observed in its IR and Raman spectra.

Nitro Group (-NO₂): The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νₐₛ) usually found in the 1500-1620 cm⁻¹ region and a symmetric stretch (νₛ) in the 1300-1390 cm⁻¹ range.

Chloro Group (-Cl): The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region of the spectrum. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Hydroxyl Group (-OH): The O-H stretching vibration is highly sensitive to hydrogen bonding. A free hydroxyl group will show a sharp absorption band around 3500-3700 cm⁻¹. In the presence of hydrogen bonding, this band becomes broader and shifts to a lower frequency, typically in the 3200-3400 cm⁻¹ range. The C-O stretching vibration is expected in the 1260-1410 cm⁻¹ region.

A combined spectroscopic and computational study of the related compounds 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxyquinoline (B194070) utilized FT-IR and FT-Raman techniques for detailed characterization. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3400 (broad) |

| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1620 |

| Symmetric stretch | 1300 - 1390 | |

| Chloro (-Cl) | C-Cl stretch | 600 - 800 |

Note: These are generalized ranges and the precise frequencies for this compound would need to be determined experimentally.

As mentioned, the position and shape of the O-H stretching band in the IR spectrum are direct indicators of hydrogen bonding. A broad band at a lower wavenumber is conclusive evidence of intermolecular hydrogen bonding within the crystal structure. This is a crucial aspect of understanding the compound's solid-state chemistry and its potential interactions with other molecules.

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the quinoline ring system. The presence of substituents like the nitro, chloro, and hydroxyl groups can shift the absorption maxima (λₘₐₓ) and alter the intensity of the absorption bands.

The electronic absorption spectra of related compounds, such as 5,7-dibromo-8-hydroxy quinoline, have been studied in various solvents to understand the electronic transitions. researchgate.net Such studies on this compound would reveal how its specific substitution pattern influences its electronic structure. The analysis of the UV-Vis spectrum provides insights into the chromophoric system and can be used to predict the compound's color and photochemical reactivity. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental spectra to assign the observed electronic transitions.

Investigation of Biological Activities and Mechanistic Insights Non Clinical Focus of 7 Chloro 5 Nitroquinolin 8 Ol

Antimicrobial Activity Studies (In Vitro and Mechanistic)

The antimicrobial potential of 8-hydroxyquinoline (B1678124) derivatives has been extensively documented. The fungicidal and bactericidal actions of these compounds are often linked to their capacity to chelate essential trace metals, which are vital for microbial survival and enzyme function. researchgate.net The introduction of halogen and nitro groups to the 8HQ scaffold, as seen in 7-Chloro-5-nitroquinolin-8-ol, can further modify its biological activity. mdpi.com

Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The parent compound, 8HQ, shows potent activity against Gram-positive bacteria. researchgate.net Halogenated derivatives, which are structurally related to this compound, have shown enhanced antigrowth activity against Gram-negative bacteria when compared to the unsubstituted 8HQ. researchgate.netresearchgate.net

For instance, a study on various 8HQ derivatives reported that halogenation plays a key role in antibacterial potency. The compound 5,7-dichloro-8-hydroxy-2-methylquinoline exhibited high inhibitory potential with Minimum Inhibitory Concentration (MIC) values of 1.1 µM against methicillin-resistant Staphylococcus aureus (MRSA) and 2.2 µM against methicillin-sensitive S. aureus (MSSA). researchgate.net Another related compound, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), is known for its bacteriostatic activity against Escherichia coli, a common Gram-negative bacterium. nih.gov While specific MIC values for this compound are not detailed in the provided sources, the activity of these related compounds suggests a potential for broad-spectrum antibacterial effects.

| Compound | Bacterial Strain | Gram Type | Activity (MIC) | Source |

|---|---|---|---|---|

| 8-Hydroxyquinoline (Parent Compound) | Gram-positive bacteria | Gram-positive | 3.44-13.78 μM | researchgate.netresearchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | N/A (Acid-fast) | 0.1 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | N/A (Acid-fast) | 1.56 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MSSA | Gram-positive | 2.2 µM | researchgate.net |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | MRSA | Gram-positive | 1.1 µM | researchgate.net |

| Cloxyquin (5-chloroquinolin-8-ol) | L. monocytogenes | Gram-positive | 5.57 µM | researchgate.net |

| Cloxyquin (5-chloroquinolin-8-ol) | P. shigelloides | Gram-negative | 11.14 µM | researchgate.net |

The 8-hydroxyquinoline scaffold is also a promising basis for antifungal agents. Studies on derivatives have shown efficacy against various fungal and yeast pathogens, including species from the genera Candida and Fusarium, which are known to cause ocular fungal infections. nih.gov The parent 8HQ compound has demonstrated potent activity against diploid fungi and yeast, with MIC values ranging from 3.44 to 13.78 μM. researchgate.net

One study highlighted a specific 8HQ derivative, compound PH151, which exhibited MICs between 1.0 and 16.0 µg/ml against various Candida spp. and Fusarium spp. nih.gov Another well-known derivative, clioquinol (B1669181), has shown intense antifungal activity against species like Nannizzia gypsea, Microsporum canis, and Trichophyton species, with MIC values between 0.5 and 2 µg/mL. nih.gov It also demonstrated activity against Candida albicans, lysing the cell membrane at a concentration of 32 µg/mL. nih.gov These findings underscore the potential of the 8HQ chemical class, including this compound, as effective antifungal agents.

| Compound | Fungal/Yeast Strain | Activity (MIC) | Source |

|---|---|---|---|

| 8-Hydroxyquinoline (Parent Compound) | Diploid fungi and yeast | 3.44-13.78 μM | researchgate.net |

| Clioquinol | Nannizzia gypsea, Microsporum canis, Trichophyton spp. | 0.5–2 µg/mL | nih.gov |

| Compound PH151 (8HQ derivative) | Candida spp. and Fusarium spp. | 1.0 to 16.0 µg/ml | nih.gov |

| Hinokitiol | Candida albicans | 8.21 µg/mL | nih.gov |

The antimicrobial effects of this compound and its analogs are believed to stem from multiple molecular mechanisms.

Iron Chelation : A primary and well-documented mechanism for 8-hydroxyquinolines is the chelation of essential metal ions, particularly iron. researchgate.netnih.gov Iron is a critical cofactor for many biological reactions in microbes, and its deprivation can disrupt vital cellular processes, leading to the inhibition of growth and replication. researchgate.net The bidentate chelate moiety of 8-hydroxyquinoline allows it to form stable complexes with metals like iron, copper, and zinc. researchgate.netnih.gov This action is considered a key contributor to its bactericidal and fungicidal properties. researchgate.net

DNA Gyrase Inhibition : Quinolone-based compounds are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication. By inhibiting their function, these compounds can block the replication process, leading to bacterial cell death. nih.gov While this mechanism is most famously associated with fluoroquinolone antibiotics, the core quinoline (B57606) structure present in this compound suggests a potential for similar activity. nih.gov

Membrane Disruption : Some 8HQ derivatives may exert their antimicrobial effects by directly damaging the microbial cell membrane. Cationic 8-hydroxyquinolium derivatives, for example, are thought to attack the bacterial membrane, altering its structure and leading to cell death. nih.gov The antifungal activity of clioquinol against C. albicans has been shown to involve the lysis of the cell membrane. nih.gov

Biofilm Inhibition : Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. nih.gov Compounds that can inhibit biofilm formation or disperse existing biofilms are of significant therapeutic interest. nih.govnih.gov Certain quinoline analogs have demonstrated potent biofilm formation inhibitory properties against bacteria like Pseudomonas aeruginosa. mdpi.com For example, an 8-O-prenyl derivative of 8HQ showed an 8-fold increased selectivity for the biofilm phenotype of Staphylococcus aureus. researchgate.net This suggests that this compound could potentially interfere with bacterial biofilm development.

Antiparasitic and Antiprotozoal Research (In Vitro and Mechanistic)

Parasitic diseases caused by protozoa affect millions of people globally, and the rise of drug resistance necessitates the search for new antiprotozoal agents. nih.govmdpi.com The quinoline scaffold is a well-established pharmacophore in antiparasitic drug discovery, with chloroquine (B1663885) being a notable example used for decades against malaria. mdpi.com

Derivatives of 8-hydroxyquinoline have shown promise as antiprotozoal agents. While specific studies on this compound are limited, research on related compounds provides insight into their potential. For example, oxidovanadium (IV) complexes with 8-hydroxyquinoline derivatives have been explored as prospective agents against Trypanosoma. mdpi.com Primaquine (B1584692), another aminoquinoline, is used to eradicate the tissue-stage infection of Plasmodium vivax malaria, thereby preventing relapse by eliminating the parasite from the blood. nih.gov The effectiveness of these related compounds suggests that this compound may also interfere with the growth and survival of various protozoan parasites.

The mechanism of action for quinoline-based antiparasitic drugs often involves targeting specific pathways within the parasite. For 8-hydroxyquinoline derivatives, the ability to chelate iron is again a significant factor. researchgate.net Iron is an essential element for nearly all organisms, including parasites, where it serves as a cofactor in numerous biological reactions. researchgate.net By sequestering iron, 8HQ derivatives can disrupt these vital pathways. In Schistosoma mansoni, for example, it has been proposed that the deprivation of iron by 8HQ compounds leads to the disruption of egg formation, a critical part of the parasite's life cycle. researchgate.net Furthermore, artesunate, an antimalarial drug, is thought to work by creating damaging free radicals within the parasite. nih.gov The nitro group in this compound could potentially participate in similar redox processes, contributing to its antiparasitic activity. mdpi.com

Enzyme Inhibition Studies (In Vitro)

The potential for 8-hydroxyquinoline derivatives to inhibit various enzymes has been a subject of significant research interest. This is often attributed to their ability to chelate metal ions that are essential for the catalytic activity of metalloenzymes.

HIV Integrase Inhibition

HIV integrase is a critical enzyme for viral replication, making it a key target for antiretroviral drugs. While various compounds based on the 8-hydroxyquinoline core have been explored as inhibitors of this enzyme, a comprehensive review of published scientific literature reveals no specific studies detailing the in vitro inhibitory activity of this compound against HIV integrase. Consequently, no data, such as IC50 values, are available for this specific compound.

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in a variety of cellular processes and associated with several diseases. Inhibition of TGase 2 is a therapeutic strategy being investigated for conditions like celiac disease and certain cancers. Despite the investigation of other small molecules as TGase 2 inhibitors, there is no specific in vitro data available in the scientific literature regarding the inhibitory effects of this compound on this enzyme.

Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition

Methionine aminopeptidase 2 (MetAP2) is an enzyme crucial for angiogenesis (the formation of new blood vessels), and its inhibition is a target for anti-cancer therapies. Although related quinoline compounds have been screened for MetAP2 inhibition, dedicated studies measuring the in vitro inhibitory potency of this compound against MetAP2 have not been reported in the available scientific literature.

Other Enzyme Systems and Their Modulation by this compound

Beyond the specific enzymes listed, the broader impact of this compound on other enzyme systems has not been documented. A thorough search of scientific databases did not yield any in vitro studies investigating the modulation of other specific enzymes by this compound.

Antioxidant and Radical Scavenging Properties (In Vitro Assays)

The antioxidant potential of phenolic compounds, including 8-hydroxyquinoline derivatives, is a well-established area of study. This activity is often evaluated through their ability to scavenge synthetic free radicals in various in vitro assays.

DPPH and ABTS Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods used to evaluate the radical scavenging ability of compounds. However, a review of the literature indicates that the antioxidant properties of this compound have not been specifically evaluated using these standard in vitro assays. Therefore, no data on its percentage of inhibition or IC50 values for DPPH and ABTS radical scavenging are available.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to determine the total antioxidant capacity of a substance by measuring its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) nih.gov. While specific FRAP assay data for this compound are not extensively documented in the current literature, the antioxidant potential of the parent 8-hydroxyquinoline (8-HQ) scaffold and its derivatives has been a subject of study.

Molecular Docking and Ligand-Target Interaction Studies (In Silico)

In silico molecular docking studies are crucial for predicting how a ligand such as this compound might interact with biological macromolecules, offering insights into potential mechanisms of action.

While specific molecular docking studies for this compound are limited, research on closely related analogs provides valuable predictive data. A computational study on 8-hydroxy-5-nitroquinoline (8H5NQ, nitroxoline) and 5-chloro-8-hydroxyquinoline (B194070) (5CL8HQ) investigated their interaction with a dehydrogenase inhibitor. The study reported binding affinity values of -5.8 kcal/mol for 8H5NQ and -6.2 kcal/mol for 5CL8HQ, indicating stable complex formation researchgate.net.

These findings suggest that this compound, which combines the structural features of both nitroxoline and 5-chloro-8-hydroxyquinoline, would also form stable complexes with biomolecular targets. The presence of both the electron-withdrawing chloro and nitro groups is expected to influence the electronic distribution and conformation of the molecule, thereby affecting its binding affinity. The predicted binding affinity of related compounds is often used to screen for potential biological targets, including enzymes and receptors involved in various disease pathways mdpi.comnih.gov.

Table 1: Predicted Binding Affinities of Related 8-Hydroxyquinoline Derivatives

| Compound | Biomolecular Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Dehydrogenase Inhibitor | -5.8 |

| 5-Chloro-8-hydroxyquinoline | Dehydrogenase Inhibitor | -6.2 |

The binding of 8-hydroxyquinoline derivatives to protein targets is typically mediated by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and metal chelation. The 8-hydroxyl group and the nitrogen atom in the quinoline ring are key features that can form hydrogen bonds with amino acid residues in the binding pocket of a target protein researchgate.net.

For this compound, the hydroxyl group at the C8 position and the nitrogen at the N1 position are potential sites for forming hydrogen bonds with amino acid residues such as serine, threonine, or tyrosine. The aromatic rings of the quinoline structure can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tryptophan, and tyrosine within the binding site. The chloro and nitro substituents would also contribute to the binding interactions, potentially forming halogen bonds or other electrostatic interactions that stabilize the ligand-protein complex. The specific amino acid residues involved would depend on the unique topology and chemical environment of the target protein's binding pocket.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 8-hydroxyquinoline derivatives, SAR studies have provided critical insights for the development of new therapeutic agents nih.gov.

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the position and electronic nature of the substituents on the quinoline ring scispace.com. The introduction of electron-withdrawing groups, such as halogens and nitro groups, has been shown to significantly modulate the biological properties of the parent compound nih.govnih.gov.

For this compound, the chloro group at the C7 position and the nitro group at the C5 position are both strongly electron-withdrawing. Studies have shown that such substitutions can enhance certain biological activities. For example, the presence of electron-withdrawing substituents on the 8-hydroxyquinoline scaffold has been positively correlated with increased antiviral activity nih.gov. Similarly, the introduction of a chloro group at the C5 position has been found to increase both the toxicity and selectivity of certain anticancer compounds acs.org. In contrast, replacing a chloro-substituent with an even stronger electron-withdrawing nitro-group was found to slightly increase toxicity but eliminate selectivity in some cases acs.org. The specific positioning of the chloro group at C7 and the nitro group at C5 in this compound creates a unique electronic profile that likely results in a distinct biological activity profile compared to other halogenated or nitrated quinolinols.

The principles derived from SAR studies provide a framework for the rational design of new derivatives with enhanced potency and selectivity. For the this compound scaffold, several strategies could be employed to optimize its biological activity.